molecular formula C11H7FN2O3 B14005199 5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione CAS No. 724-03-8

5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14005199
CAS No.: 724-03-8
M. Wt: 234.18 g/mol
InChI Key: RFTLXQJGIIQXKQ-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione ( 724-03-8) is a fluorinated pyrimidinedione derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 11 H 7 FN 2 O 3 and a molecular weight of 234.18 g/mol, serves as a versatile chemical building block . Its structure integrates a uracil (pyrimidine-2,4(1H,3H)-dione) core, a fundamental scaffold in nucleic acid chemistry, with a 4-fluorobenzoyl moiety, which is known to influence a molecule's electronic properties, metabolic stability, and membrane permeability. The primary research value of this compound lies in its potential as a key intermediate in the synthesis of more complex, biologically active molecules. Pyrimidinedione derivatives are extensively investigated for their diverse pharmacological properties. Related structural analogs, such as substituted thieno[2,3-d]pyrimidin-4-ones, have been specifically patented for their role as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the therapeutic potential of this chemical class in the development of anti-inflammatory agents . The incorporation of the fluorine atom, a common strategy in modern drug design, can be utilized to modulate the compound's lipophilicity and bioactivity, making it a valuable precursor for structure-activity relationship (SAR) studies. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It requires cold-chain transportation to ensure stability and is handled in accordance with standard safety protocols for research chemicals .

Properties

CAS No.

724-03-8

Molecular Formula

C11H7FN2O3

Molecular Weight

234.18 g/mol

IUPAC Name

5-(4-fluorobenzoyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)9(15)8-5-13-11(17)14-10(8)16/h1-5H,(H2,13,14,16,17)

InChI Key

RFTLXQJGIIQXKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=O)NC2=O)F

Origin of Product

United States

Preparation Methods

Classical Ketone Coupling Approach

One established approach, related to the preparation of compounds bearing the 4-(p-fluorobenzoyl) moiety, involves the reaction of 4-(p-fluorobenzoyl)piperidine with heterocyclic precursors such as 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione. This method was described in the context of synthesizing ketanserine derivatives but provides insight into the handling of the 4-fluorobenzoyl group attached to nitrogen-containing heterocycles. The process typically involves nucleophilic substitution and condensation steps under controlled conditions to afford the desired heterocyclic ketone products.

Green One-Pot Multi-Component Synthesis

A more recent and environmentally benign method involves a one-pot three-component reaction to synthesize 5-aroyl-substituted pyrimidine-2,4(1H,3H)-diones, including derivatives with fluorobenzoyl groups. This method uses:

  • Aryl (or heteroaryl) glyoxal monohydrates (e.g., 4-fluorophenylglyoxal monohydrate),
  • 1,3-dimethylbarbituric acid (or related barbituric acid derivatives),
  • Alkyl isocyanides (e.g., cyclohexyl or tert-butyl isocyanide),

catalyzed by ultra-low loading of zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O) in water at 50 °C. This reaction proceeds via a regioselective Knoevenagel condensation followed by heteroannulation, leading to the formation of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones.

Although this method targets furo-pyrimidine derivatives, the initial steps involving the formation of the 5-aroyl-pyrimidine core are directly relevant to the synthesis of this compound derivatives.

Organocatalyzed One-Pot Two-Component Synthesis

Another efficient preparation strategy is the organocatalyzed one-pot two-component reaction of N-methylbarbituric acid with arylglyoxal monohydrates (including 4-fluorophenylglyoxal monohydrate) catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol at 50 °C. This method yields symmetric 5-aryloyl-1,9-dimethyl-5,9-dihydro-2H-pyrano[2,3-d:6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H)-tetraone derivatives with moderate to excellent yields.

Key features of this method include:

  • Use of green organocatalyst DABCO,
  • Mild reaction conditions (50 °C in ethanol),
  • High regio- and chemoselectivity,
  • Broad substrate scope including electron-donating and electron-withdrawing groups on the arylglyoxal.

The reaction mechanism involves deprotonation of N-methylbarbituric acid by DABCO, followed by regioselective condensation with the arylglyoxal monohydrate to form an intermediate, which then cyclizes to the final pyrano-dipyrimidine product.

Comparative Data on Preparation Methods

Method Type Key Reactants Catalyst/Conditions Yield Range Notes
Classical Ketone Coupling 4-(p-fluorobenzoyl)piperidine + quinazolinedione derivative Typically nucleophilic substitution Not specified Used mainly for ketanserine analogs; involves multi-step synthesis
Green One-Pot Three-Component Aryl glyoxal monohydrate + 1,3-dimethylbarbituric acid + alkyl isocyanide ZrOCl2·8H2O (2 mol%) in water at 50 °C Good to excellent Environmentally friendly, regioselective, water as solvent
Organocatalyzed One-Pot Two-Component N-methylbarbituric acid + arylglyoxal monohydrate DABCO (20 mol%) in ethanol at 50 °C Moderate to excellent Green chemistry approach, simple operation, broad substrate scope

In-Depth Mechanistic Insights

Mechanism of the Green One-Pot Three-Component Reaction

  • Activation of arylglyoxal monohydrate by ZrOCl2·8H2O forms an electrophilic intermediate.
  • Knoevenagel condensation with the enol form of 1,3-dimethylbarbituric acid yields an α,β-unsaturated intermediate.
  • Michael-type addition of alkyl isocyanide followed by intramolecular heteroannulation produces the furo[2,3-d]pyrimidine core.
  • Final-hydrogen transfer stabilizes the product.

This sequence ensures regioselectivity and high yields under mild aqueous conditions.

Mechanism of the Organocatalyzed Two-Component Reaction

  • DABCO deprotonates N-methylbarbituric acid, generating a nucleophilic species.
  • The nucleophile attacks the aldehyde group of arylglyoxal monohydrate, forming a condensation intermediate.
  • Intramolecular cyclization leads to the pyrano[2,3-d:6,5-d']dipyrimidine scaffold.
  • The reaction proceeds with high regio- and chemoselectivity, avoiding tautomeric mixtures.

Spectroscopic analysis (1H NMR, FT-IR) confirms the absence of tautomeric forms in the products, indicating structural stability.

Summary and Professional Assessment

The preparation of this compound and related derivatives can be efficiently achieved through modern green chemistry approaches emphasizing one-pot multicomponent or two-component reactions. These methods offer advantages over classical multi-step syntheses by reducing reaction times, improving yields, and employing environmentally benign solvents and catalysts.

The organocatalyzed one-pot two-component reaction using DABCO in ethanol at moderate temperatures is particularly notable for its operational simplicity, regioselectivity, and broad applicability to various arylglyoxal substrates including 4-fluorophenyl derivatives.

The zirconium-catalyzed three-component reaction in water also presents a sustainable and effective route, especially when incorporating alkyl isocyanides to access fused heterocyclic frameworks.

Chemical Reactions Analysis

5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. For example, fluorinated pyrimidines can inhibit the activity of thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. This makes them effective in the treatment of certain cancers. Additionally, the compound may interact with other enzymes and proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Pyrimidine-2,4(1H,3H)-dione derivatives vary based on substituents at positions 1, 5, and 4. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents at Key Positions Molecular Weight Key Biological Activity Synthesis Method Reference ID
5-(4-Fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione 5: 4-Fluorobenzoyl 250.21 g/mol Hypothesized antiviral/antimicrobial (inferred) Likely condensation of 4-fluorobenzaldehyde and uracil under HCl catalysis
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione 1: Sugar-like dioxolane; 5: Fluorine 288.25 g/mol Nucleoside analog (antiviral potential) Multi-step synthesis with stereochemical control
5-(4-Chlorophenethyl)-1-hydroxypyrimidine-2,4(1H,3H)-dione 5: 4-Chlorophenethyl; 1: Hydroxy 280.71 g/mol D-Amino acid oxidase (DAO) inhibition Wittig reaction followed by deprotection
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Core: Thienopyrimidine; 6: Imidazopyridine 399.45 g/mol Antimicrobial (vs. S. aureus, E. coli) Bromoacetylation + aminopyridine coupling
1-((5-((4-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione 1: Oxadiazole-thioether linker 350.80 g/mol Undisclosed (structural novelty) Thiol-ene coupling or nucleophilic substitution

Activity and Structure-Activity Relationships (SAR)

  • This is analogous to 5-(4-chlorophenethyl) derivatives, where chlorinated aryl groups enhance DAO inhibitory activity . Antimicrobial Activity: Thienopyrimidine derivatives with heterocyclic substituents (e.g., imidazopyridine in ) show moderate antimicrobial activity, suggesting that bulky substituents at position 6 may sterically hinder target binding . Antiviral Potential: Fluorinated dioxolane-substituted pyrimidinediones () mimic nucleosides, interfering with viral replication machinery. The target compound’s 4-fluorobenzoyl group may similarly disrupt viral capsid assembly .
  • Synthetic Challenges :

    • Bis-pyrimidinediones () require precise stoichiometry to avoid polymerization, a challenge also relevant to the target compound’s synthesis .
    • Stereochemical control in sugar-like derivatives () contrasts with the simpler condensation used for aryl-substituted pyrimidinediones .

Physicochemical Properties

Property This compound 5-Fluoro-dioxolane Derivative Thienopyrimidine Derivative
LogP (Predicted) ~1.9 (moderate lipophilicity) ~0.5 (polar due to hydroxyethyl) ~2.8 (highly lipophilic)
pKa ~8.5 (enol tautomer) ~7.1 (acidic sugar moiety) ~7.8 (thieno core)
Solubility Low in water; soluble in DMSO Moderate in polar solvents Insoluble in water

Biological Activity

5-(4-Fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C10H7FN2O2C_10H_7FN_2O_2 with a molecular weight of approximately 192.17 g/mol. The compound features a pyrimidine ring substituted with a fluorobenzoyl group, which enhances its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with pyrimidine-2,4-dione under controlled conditions. The reaction parameters such as temperature and solvent choice can significantly affect the yield and purity of the product.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-(4-Fluorobenzoyl)pyrimidine-2,4-dioneMCF-715Induction of apoptosis
5-Fluoro-1-(Beta-D-Glucopyranosyl)pyrimidine-2,4(1H,3H)-dioneHeLa20Inhibition of DNA synthesis
5-(Chlorobenzoyl)pyrimidine-2,4-dioneA54925Cell cycle arrest

Antimicrobial Activity

The compound has also shown activity against various bacterial strains. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

In a study published in Molecules, researchers evaluated the biological activity of various pyrimidine derivatives including this compound. They reported that this compound exhibited significant cytotoxic effects on cancer cell lines while maintaining lower toxicity towards normal cells. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinity to target proteins involved in cancer progression .

The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in nucleotide synthesis and repair mechanisms in cancer cells. Additionally, the presence of the fluorobenzoyl moiety enhances lipophilicity, facilitating better cellular uptake and bioavailability.

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